3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2007578-34-7
VCID: VC3133735
InChI: InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2
SMILES: C1CN(CCN1CCF)C(=O)CCN
Molecular Formula: C9H18FN3O
Molecular Weight: 203.26 g/mol

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

CAS No.: 2007578-34-7

Cat. No.: VC3133735

Molecular Formula: C9H18FN3O

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one - 2007578-34-7

Specification

CAS No. 2007578-34-7
Molecular Formula C9H18FN3O
Molecular Weight 203.26 g/mol
IUPAC Name 3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2
Standard InChI Key SVAYGPZWNCYYCM-UHFFFAOYSA-N
SMILES C1CN(CCN1CCF)C(=O)CCN
Canonical SMILES C1CN(CCN1CCF)C(=O)CCN

Introduction

Chemical Structure and Identification

Structural Components

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one contains several key structural features that define its chemical behavior. The compound consists of a piperazine heterocyclic ring system with a 2-fluoroethyl substituent at the N-4 position and a 3-aminopropan-1-one moiety attached to the N-1 position. The piperazine core provides a rigid scaffold with two nitrogen atoms in a six-membered ring, while the 2-fluoroethyl group introduces fluorine's unique electronic properties. The 3-aminopropan-1-one side chain contains both a carbonyl group and a primary amine, offering multiple sites for potential interactions.

Chemical Identity and Properties

The compound's molecular formula can be represented as C₉H₁₈FN₃O, with a calculated molecular weight of approximately 203.26 g/mol. Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

PropertyValueBasis for Estimation
Molecular Weight203.26 g/molCalculated from molecular formula
Hydrogen Bond Donors1Primary amine group
Hydrogen Bond Acceptors4Carbonyl oxygen, amine nitrogen, and two piperazine nitrogens
Rotatable Bonds5Estimated from structure
LogP (estimated)0.2-0.6Comparable to 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one with LogP of 0.4
Physical StateSolid at room temperatureBased on similar piperazine derivatives

Physical and Chemical Properties

Physical Properties

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is expected to exist as a crystalline solid under standard conditions, similar to structurally related compounds. The presence of the fluorine atom in the 2-fluoroethyl group likely contributes to increased lipophilicity compared to non-fluorinated analogues, potentially enhancing membrane permeability while maintaining reasonable water solubility due to the presence of the amine group and piperazine nitrogens.

Drawing comparisons with structurally similar compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one, which has a predicted collision cross section of 140.0 Ų for [M+H]+ adducts , the target compound would likely exhibit slightly larger collision cross section values due to the larger 2-fluoroethyl substituent compared to the methyl group.

Chemical Reactivity

The chemical reactivity of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is governed by its functional groups:

  • The primary amine group can undergo typical reactions including:

    • Nucleophilic substitution

    • Amide formation

    • Imine/Schiff base formation

    • Reductive amination

  • The carbonyl group can participate in:

    • Nucleophilic addition reactions

    • Reduction to alcohol

    • Enolization under basic conditions

  • The piperazine ring provides:

    • Basic nitrogen sites capable of protonation

    • Potential for N-alkylation or acylation at the non-substituted nitrogen

  • The fluoroethyl group contributes:

    • Enhanced metabolic stability due to carbon-fluorine bond strength

    • Potential hydrogen bond acceptor capability

    • Modified electronic properties compared to non-fluorinated analogues

Synthetic Approaches

Proposed Synthetic Methods

The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one could be approached through multiple routes, drawing on methodologies used for similar compounds:

Amide Coupling Approach

This strategy involves the coupling of a protected β-aminopropionic acid with 1-(2-fluoroethyl)piperazine:

  • Protection of the amino group of β-alanine using Boc or Cbz protecting groups

  • Activation of the carboxylic acid using coupling reagents such as EDC/HOBt, HATU, or T3P

  • Coupling with 1-(2-fluoroethyl)piperazine

  • Deprotection to reveal the primary amine

This approach parallels synthetic methods used for similar piperazine-based propanamides described in the literature for related compounds .

Microwave-Assisted Synthesis

Drawing from methodology used for triazole derivatives, a microwave-assisted approach could potentially accelerate reaction times and improve yields. The synthesis of related heterocyclic compounds has been successfully achieved using microwave irradiation, as demonstrated in the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Adapting this approach could provide an efficient route to the target compound.

Synthetic Challenges

The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one presents several challenges:

  • Selective functionalization of the piperazine nitrogens to introduce the 2-fluoroethyl group at the correct position

  • Protection/deprotection strategies for the amine functionality

  • Potential side reactions at the nucleophilic nitrogen centers

  • Purification challenges due to the compound's polar nature

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely display:

  • Characteristic signals for the piperazine ring protons (approximately 2.4-3.6 ppm)

  • Signals for the 2-fluoroethyl group, including characteristic splitting patterns due to H-F coupling

  • Signals for the aminopropanone chain (approximately 2.3-3.5 ppm)

  • A broad signal for the primary amine protons

The ¹³C NMR spectrum would show:

  • A distinctive carbonyl carbon signal (approximately 170-175 ppm)

  • Carbon signals for the piperazine ring (approximately 45-55 ppm)

  • Signals for the 2-fluoroethyl group carbons, with characteristic C-F coupling

  • Signals for the aminopropanone chain carbons

Mass Spectrometry

Based on the predicted properties of related compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one , the following mass spectrometric data can be anticipated:

AdductPredicted m/z
[M+H]⁺204.1506
[M+Na]⁺226.1325
[M+NH₄]⁺221.1771
[M-H]⁻202.1349

Chromatographic Behavior

The chromatographic behavior of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one would be influenced by its moderately polar nature, containing both basic and hydrogen-bonding functionalities. HPLC analysis would likely require carefully selected stationary phases and mobile phase compositions, potentially including:

  • Reverse-phase chromatography using C18 columns

  • Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol)

  • Buffer additives such as formic acid or ammonium acetate to control ionization of the basic groups

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Several structural analogues of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one have been reported in the literature, each with distinct properties and activities:

CompoundStructural DifferenceNotable Properties
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one4-fluorophenyl instead of 2-fluoroethylXLogP3-AA of 0.4, 1 hydrogen bond donor, 4 hydrogen bond acceptors
3-amino-1-(4-methylpiperazin-1-yl)propan-1-oneMethyl instead of 2-fluoroethylPredicted collision cross section of 140.0 Ų for [M+H]+ adducts
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrileNitrile instead of amine groupEnhanced biological activity due to nitrile group's hydrogen bond acceptor properties
3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONEPiperidinyl instead of N-(2-fluoroethyl)piperazinylDifferent ring system with altered basicity and spatial arrangement

Structure-Property Relationships

The structural features of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one confer specific physicochemical properties that distinguish it from its analogues:

  • The 2-fluoroethyl substituent:

    • Increases metabolic stability compared to non-fluorinated analogues

    • Modifies electronic distribution within the molecule

    • Potentially alters binding affinity to biological targets

  • The piperazine core versus other heterocycles:

    • Provides a rigid scaffold with defined spatial arrangement

    • Contains two nitrogen atoms with different electronic environments

    • Contributes to the compound's basicity and hydrogen bonding capabilities

  • The aminopropanone side chain:

    • Offers flexibility and multiple interaction sites

    • Contains both hydrogen bond donors and acceptors

    • Provides potential for further functionalization

Research Applications and Future Directions

Future Research Directions

Several promising research directions could enhance understanding of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one:

  • Comprehensive synthetic optimization:

    • Development of efficient, scalable synthetic routes

    • Exploration of green chemistry approaches for sustainable production

  • Detailed structural and physicochemical characterization:

    • Crystal structure determination

    • Experimental validation of predicted properties

    • Solubility and stability profiles under various conditions

  • Biological activity screening:

    • Systematic evaluation against various biological targets

    • Investigation of structure-activity relationships through the synthesis of analogues

    • Exploration of potential therapeutic applications

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